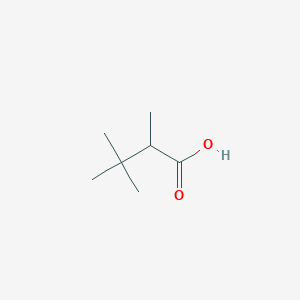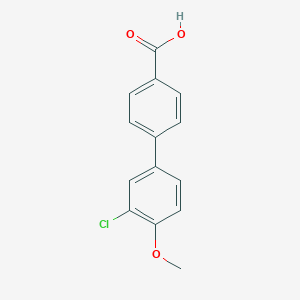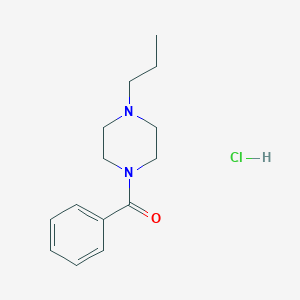
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This results in the modulation of the activity of these neurotransmitter systems, leading to the observed effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, leading to improvements in mood and cognition. It has also been shown to decrease the activity of the noradrenergic system, which is associated with anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and cognition in a controlled manner. However, one limitation of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on Piperazine, 1-benzoyl-4-propyl-, monohydrochloride. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of research is the investigation of the long-term effects of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride on behavior and cognition. Additionally, the potential applications of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in the treatment of neurological disorders such as depression and anxiety warrant further investigation.
Conclusion
In conclusion, Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a promising compound with potential applications in the field of neuroscience. Its ability to selectively modulate the activity of specific neurotransmitter systems makes it a valuable tool for studying the effects of these systems on behavior and cognition. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride involves the reaction of benzoyl chloride with propyl piperazine in the presence of a suitable solvent and a base. The reaction yields Piperazine, 1-benzoyl-4-propyl-, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Applications De Recherche Scientifique
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
19729-87-4 |
|---|---|
Nom du produit |
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride |
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
phenyl-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H |
Clé InChI |
SZSBGLGJSJYWAA-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
SMILES canonique |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
Autres numéros CAS |
19729-87-4 |
Synonymes |
phenyl-(4-propylpiperazin-1-yl)methanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



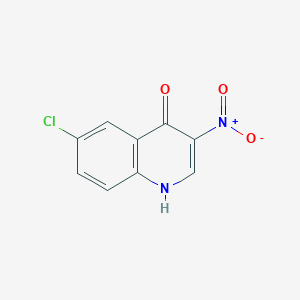
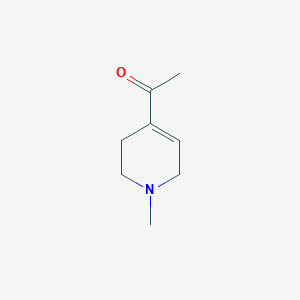
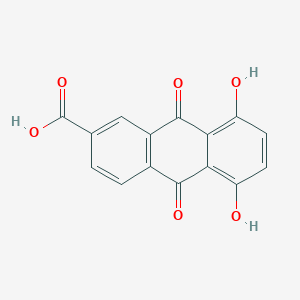
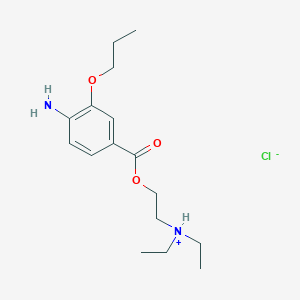
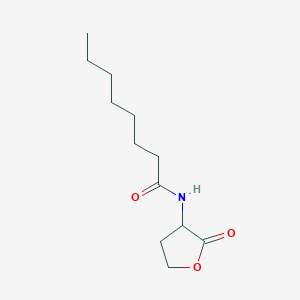
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)


![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
